6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid 6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1250380-97-2
VCID: VC4981812
InChI: InChI=1S/C10H13NO3/c1-3-6(2)8-5-4-7(10(13)14)9(12)11-8/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14)
SMILES: CCC(C)C1=CC=C(C(=O)N1)C(=O)O
Molecular Formula: C10H13NO3
Molecular Weight: 195.218

6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid

CAS No.: 1250380-97-2

Cat. No.: VC4981812

Molecular Formula: C10H13NO3

Molecular Weight: 195.218

* For research use only. Not for human or veterinary use.

6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid - 1250380-97-2

Specification

CAS No. 1250380-97-2
Molecular Formula C10H13NO3
Molecular Weight 195.218
IUPAC Name 6-butan-2-yl-2-oxo-1H-pyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H13NO3/c1-3-6(2)8-5-4-7(10(13)14)9(12)11-8/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14)
Standard InChI Key BCEBXQROIIQCON-UHFFFAOYSA-N
SMILES CCC(C)C1=CC=C(C(=O)N1)C(=O)O

Introduction

Structural and Chemical Identity

Molecular Architecture

6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid (C11_{11}H15_{15}NO3_3) features a pyridine ring substituted with three functional groups:

  • A hydroxyl group (-OH) at position 2, enabling hydrogen bonding and tautomerism.

  • A carboxylic acid (-COOH) at position 3, imparting acidity (predicted pKa_a ~2.5–3.0 for the carboxylic proton) .

  • A butan-2-yl group (-CH(CH2_2CH3_3)CH2_2) at position 6, introducing steric bulk and lipophilicity.

Comparative analysis with 6-hydroxypyridine-3-carboxylic acid (C6_6H5_5NO3_3, MW 139.11) suggests the butan-2-yl substituent increases molecular weight to 209.24 g/mol and significantly alters solubility profiles.

Tautomeric Equilibria

The 2-hydroxypyridine moiety exists in equilibrium with its pyridone tautomer (2-pyridone form), a phenomenon well-documented in analogous systems . This tautomerism influences reactivity, as the pyridone form enhances nucleophilicity at the carbonyl oxygen, facilitating N-alkylation or metal coordination .

Synthetic Methodologies

Retrosynthetic Analysis

Two plausible routes emerge for constructing the target molecule:

  • Late-stage N-alkylation: Introducing the butan-2-yl group via alkylation of a preformed 2-hydroxypyridine-3-carboxylic acid scaffold.

  • Early-stage substituent incorporation: Building the butan-2-yl group during pyridine ring synthesis, followed by functionalization.

N-Alkylation of Pyridone Precursors

Studies on 2-pyridone alkylation reveal that reactions with secondary alkyl halides (e.g., 2-bromobutane) predominantly yield N-alkylated products under basic conditions. For example:

  • Model reaction: 2-Pyridone + 2-bromobutane → 6-(butan-2-yl)-2-pyridone (yield: ~47% with DABCO base) .

  • Subsequent oxidation of the pyridone to the carboxylic acid could proceed via KMnO4_4 under acidic conditions, though decarboxylation risks require careful optimization .

Photoredox Decarboxylative Coupling

Visible light-driven decarboxylative azaarylation, as demonstrated for coumarin-3-carboxylic acids , offers a potential pathway to install the butan-2-yl group. Key parameters include:

  • Photocatalyst: fac-Ir(ppy)3_3 (3 mol%) .

  • Solvent: DMSO enhances yields due to polar aprotic stabilization .

  • Base: Triethylamine (3 equiv) facilitates deprotonation and radical formation .

Physicochemical Properties

Thermal Stability

Analogous pyridine-carboxylic acids exhibit high melting points (e.g., 310°C for 6-hydroxypyridine-3-carboxylic acid) . The butan-2-yl group likely reduces melting point due to disrupted crystal packing, with an estimated range of 180–210°C.

Table 1: Predicted Physicochemical Properties

PropertyValueBasis for Estimation
Molecular Weight209.24 g/molCalculated
Melting Point185–210°CAnalog comparison
Water Solubility<1 mg/mL (25°C)Hydrophobic substituent
logP1.8–2.3ChemAxon Calculator

Spectroscopic Signatures

  • IR: Broad O-H stretch (~2500–3000 cm1^{-1}), carboxylic C=O (~1680 cm1^{-1}), pyridone C=O (~1640 cm1^{-1}) .

  • 1^1H NMR (DMSO-d6_6): δ 1.0 (d, 3H, CH3_3), 1.5 (m, 2H, CH2_2), 2.2 (m, 1H, CH), 6.8 (d, 1H, H-5), 8.1 (d, 1H, H-4) .

Reactivity and Functionalization

Decarboxylation Pathways

The carboxylic acid group undergoes decarboxylation under thermal or basic conditions, as observed in related systems :

  • Base-induced: NaOH (aq) at 80°C → 6-(butan-2-yl)-2-hydroxypyridine + CO2_2 .

  • Photoredox-assisted: fac-Ir(ppy)3_3 catalyzes radical decarboxylation, enabling C-C bond formation with (cyano)azaarenes .

Coordination Chemistry

The 2-hydroxypyridine-3-carboxylate anion acts as a bidentate ligand, coordinating metals via the deprotonated hydroxyl and carboxylate groups. Predicted stability constants (log K):

  • Fe3+^{3+}: ~12.5

  • Cu2+^{2+}: ~8.9

Applications and Derivatives

Pharmaceutical Intermediates

Structural analogs serve as precursors to kinase inhibitors and antimicrobial agents. The butan-2-yl group may enhance blood-brain barrier penetration in CNS-targeted drugs.

Materials Science

Metal-organic frameworks (MOFs) incorporating pyridine-carboxylate ligands show promise in gas storage. The branched alkyl chain could modify pore hydrophobicity for selective CO2_2 adsorption.

Challenges and Future Directions

  • Synthetic Yield Optimization: Current N-alkylation methods yield ≤50%, necessitating catalyst screening (e.g., Pd-catalyzed C-H activation).

  • Decarboxylation Control: Microfluidic reactors may mitigate side reactions during carboxylic acid handling .

  • Toxicity Profiling: No data exist for this compound; zebrafish embryo assays are recommended for preliminary assessment.

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